1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a sulfonyl group attached to a chlorinated methoxyphenyl ring, an azetidine ring, and a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azetidine intermediate with a sulfonyl chloride derivative, such as 5-chloro-2-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole
- 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-11(14)4-13(12)22(19,20)18-6-10(7-18)5-17-9-15-8-16-17/h2-4,8-10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOGOACUVZTMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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